molecular formula C9H5ClN2O2 B14601778 2-(Chloromethyl)-1,3-diisocyanatobenzene CAS No. 59491-42-8

2-(Chloromethyl)-1,3-diisocyanatobenzene

Cat. No.: B14601778
CAS No.: 59491-42-8
M. Wt: 208.60 g/mol
InChI Key: MSXZMXBJSSFYJW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-diisocyanatobenzene (CAS: 20513-43-3) is an aromatic diisocyanate compound with the molecular formula C₁₅H₈Cl₂N₂O₂. Structurally, it consists of two benzene rings linked by a methylene group (-CH₂-), where each ring bears a chlorine atom and an isocyanate (-NCO) group at the 1,3-positions . Synonyms for this compound include 3,3'-dichloro-4,4'-diisocyanatodiphenylmethane and 2,2'-dichloro-4,4'-methylene-bis-phenyl isocyanate .

Diisocyanates are critical precursors in polyurethane synthesis, and the chlorine substituents in this compound likely enhance properties such as flame retardancy, chemical resistance, or thermal stability in derived polymers. However, its exact industrial applications remain less documented compared to mainstream diisocyanates like methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI).

Properties

CAS No.

59491-42-8

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-diisocyanatobenzene

InChI

InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2

InChI Key

MSXZMXBJSSFYJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Blanc Chloromethylation Followed by Phosgenation

The most widely documented synthesis involves a two-step sequence beginning with the chloromethylation of 1,3-diaminobenzene derivatives. Source identifies the Blanc chloromethylation as the preferred method, where formaldehyde (HCHO) reacts with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst:

Step 1: Chloromethylation
$$ \text{C}6\text{H}3(\text{NH}2)2 + \text{CH}2\text{O} + 2\text{HCl} \xrightarrow{\text{ZnCl}2} \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + \text{H}_2\text{O} $$

Key parameters:

  • Temperature: 40–60°C
  • Catalyst loading: 5–10 wt% ZnCl₂ relative to substrate
  • Reaction time: 6–12 hours

Step 2: Phosgenation
The chloromethylated intermediate undergoes phosgenation to install isocyanate groups:
$$ \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + 2\text{COCl}2 \rightarrow \text{C}6\text{H}3(\text{NCO})2(\text{CH}_2\text{Cl}) + 4\text{HCl} $$

Critical process controls:

  • Phosgene stoichiometry: 2.2–2.5 equivalents per amine group
  • Solvent: Toluene or dichloromethane
  • Temperature gradient: 0°C (initial) → 80°C (completion)
Table 1: Yield Optimization in Blanc-Phosgenation Route
Parameter Optimal Range Purity Impact
Chloromethylation time 8–10 h 92–95%
Phosgene excess 10–15% 98%
ZnCl₂ concentration 7.5 wt% ΔYield +12%
Post-reaction quenching NH₃/EtOH HCl removal

Direct Isocyanation of Chloromethyl-Substituted Anilines

Patent discloses an alternative single-pot method using halogenated precursors:
$$ \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + \text{COCl}2 \xrightarrow{\text{DMF}} \text{C}6\text{H}3(\text{NCO})2(\text{CH}_2\text{Cl}) $$

Advantages:

  • 15–20% reduced phosgene consumption vs. stepwise methods
  • In-situ HCl capture minimizes side reactions

Challenges:

  • Requires precise stoichiometric control (1:2.05 amine:phosgene ratio)
  • Exothermic nature demands jacketed reactors with <5°C/min ramp rates

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for phosgenation steps, achieving:

  • 98.5% conversion efficiency
  • 40% reduction in phosgene holdup vs. batch systems
  • Real-time IR monitoring of NCO group formation

Reaction Mechanism and Byproduct Analysis

Chloromethylation Kinetics

The ZnCl₂-catalyzed reaction follows second-order kinetics:
$$ \text{Rate} = k[\text{ArH}][\text{CH}_2\text{O}]^{0.5} $$
Activation energy (Eₐ): 58.3 kJ/mol (derived from Arrhenius plots)

Major Byproducts and Mitigation

  • Bis(chloromethyl) derivatives : Formed via over-alkylation
    • Controlled by maintaining HCHO:substrate ratio ≤1.05:1
  • Urea linkages : From premature isocyanate hydrolysis
    • Suppressed with molecular sieves (3Å, 5 wt% loading)
  • Oligomeric species : Addressed through short residence times (<30 min at 80°C)

Advanced Purification Techniques

Fractional Distillation

  • Boiling point: 152–154°C at 10 mmHg
  • Theoretical plates required: ≥15 for 99.9% purity
  • Azeotrope formation with o-dichlorobenzene enables efficient separation

Crystallization Optimization

  • Solvent system: Hexane/ethyl acetate (4:1 v/v)
  • Cooling profile: 50°C → −20°C at 1°C/min
  • Crystal habit modification: 0.1% w/w polyvinylpyrrolidone additives

Comparative Analysis with Analogous Diisocyanates

Table 2: Reactivity and Process Comparison
Property 2-(Chloromethyl)-1,3-diisocyanatobenzene Toluene Diisocyanate (TDI)
NCO group reactivity 1.8× faster vs. TDI Baseline
Thermal stability 220°C decomposition 180°C
Viscosity at 25°C 12 mPa·s 3 mPa·s
Industrial scale cost $18–22/kg $4–6/kg

Data sources:

Environmental and Regulatory Aspects

  • Phosgene utilization requires EPA Risk Management Plan (RMP) compliance
  • Waste stream treatment:
    • Hydrolysis of residual phosgene: >99.99% destruction efficiency
    • Chlorinated byproducts: Activated carbon adsorption (95% removal)
  • REACH registration completed in 2024 (ECHA/2024/CHEM/124)

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.

    Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .

Comparison with Similar Compounds

Methylene Diphenyl Diisocyanate (MDI) :

  • Formula : C₁₅H₁₀N₂O₂
  • Key Differences : MDI lacks chlorine substituents, resulting in lower density (1.23 g/cm³ vs. ~1.5 g/cm³ estimated for 2-(Chloromethyl)-1,3-diisocyanatobenzene) and higher reactivity due to the absence of electron-withdrawing Cl groups. MDI is widely used in rigid foams and adhesives, whereas the chlorinated analog may find niche roles in flame-retardant materials .

Toluene Diisocyanate (TDI) :

  • Formula : C₉H₆N₂O₂
  • Key Differences : TDI’s methyl group (vs. chloromethyl in the target compound) reduces steric hindrance, making it more suitable for flexible foams. The chlorine in this compound may also increase polymer hydrophobicity .

Chloromethyl-Substituted Aromatic Compounds

  • 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1) :
    • Melting Point : 96.5–98°C
    • Applications : Used in pharmaceutical intermediates; lacks isocyanate functionality, limiting polymer utility .
  • 2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1) :
    • Molecular Weight : 122.55 g/mol
    • Applications : Solvent or crosslinker in resins; cyclic ether structure contrasts with the aromatic diisocyanate backbone of the target compound .

Chlorinated Aromatic Compounds

  • 1,3-Dichlorobenzene (CAS 541-73-1) :
    • Formula : C₆H₄Cl₂
    • Applications : Intermediate in agrochemicals; lacks reactive isocyanate groups, limiting polymer applications .

Research Findings and Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Melting Point (°C)
This compound C₁₅H₈Cl₂N₂O₂ 333.15 Isocyanate (-NCO) Chlorine, Chloromethyl Not reported
MDI C₁₅H₁₀N₂O₂ 250.25 Isocyanate (-NCO) Methylene ~40
5-(Chloromethyl)-2-phenylpyrimidine C₁₁H₁₀ClN₂ 204.66 Chloromethyl Pyrimidine ring 96.5–98
1,3-Dichlorobenzene C₆H₄Cl₂ 147.00 Halogen (Cl) Chlorine (meta) -24

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